N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine
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Description
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps, including the activation of precursors, coupling reactions, and protective group strategies. While specific details on the synthesis of N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine were not directly available, analogous compounds, such as poly-alpha-glutamic acid and poly-alpha-lysine, have been synthesized through both chemical synthesis and microbial fermentation, indicating the versatility of methods available for synthesizing complex biomolecules (Shih, Van, & Shen, 2004).
Molecular Structure Analysis
The molecular structure of biomolecules significantly influences their physical and chemical properties. The structure of N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine, with its fucopyranosylamine moiety, suggests it may exhibit unique interaction capabilities, especially in biological systems. Studies on similar molecules, like betalains and glucosinolates, have shown that the structural diversity greatly affects their biological activity and stability (Khan & Giridhar, 2015), (Blažević et al., 2019).
Scientific Research Applications
-
Preparation of Sugar Specific Antibodies
- Field : Biochemistry
- Application : N-ε-Aminocaproyl-β-D-galactopyranosylamine is used for the preparation of sugar specific antibodies .
- Method : The compound is used in the preparation of antibodies that are specific to certain sugars. The exact method of application or experimental procedures is not specified in the source .
- Results : The source does not provide specific results or outcomes obtained from this application .
-
Binding to Native Plasminogen
- Field : Biological Chemistry
- Application : Epsilon-aminocaproic acid, which is structurally similar to N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine, has been found to bind to native plasminogen .
- Method : The binding of epsilon-aminocaproic acid to native human plasminogen was determined using the ultrafiltration technique .
- Results : One strong binding site (K, = 0.009 mM) and approximately five weaker ones (K, = 5 mM) were found .
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Synthesis of N epsilon-aminocaproyl-L-norleucine Derivatives
-
Antifibrinolytic Activity
- Field : Biological Chemistry
- Application : Epsilon-aminocaproyl derivatives of amino acids, which are structurally similar to N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine, have been found to have antifibrinolytic activity .
- Method : The exact method of application or experimental procedures is not specified in the source .
- Results : The source does not provide specific results or outcomes obtained from this application .
properties
IUPAC Name |
6-amino-N-[(2S,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O5/c1-7-9(16)10(17)11(18)12(19-7)14-8(15)5-3-2-4-6-13/h7,9-12,16-18H,2-6,13H2,1H3,(H,14,15)/t7?,9-,10+,11?,12+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYKRQKYASNHPN-QXLODFHTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)NC(=O)CCCCCN)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]([C@@H](C([C@H](O1)NC(=O)CCCCCN)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675565 |
Source
|
Record name | N-(6-Aminohexanoyl)-6-deoxy-alpha-D-threo-hexopyranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine | |
CAS RN |
35978-97-3 |
Source
|
Record name | N-(6-Aminohexanoyl)-6-deoxy-alpha-D-threo-hexopyranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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